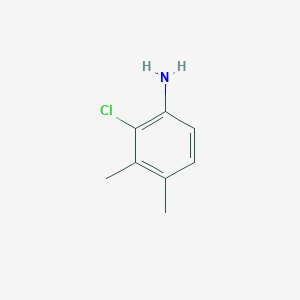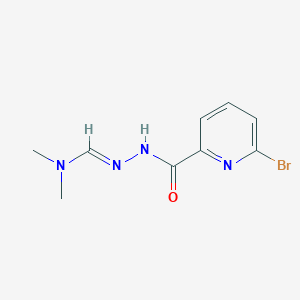
4-Chloro-2-methyl-5-nitroquinolin-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-methyl-5-nitroquinolin-6-ol is a synthetic compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as Nitroxoline and is a member of the quinoline family. Nitroxoline is a potent antibacterial agent that has been used in the treatment of various bacterial infections.
Mecanismo De Acción
The mechanism of action of Nitroxoline is not fully understood. However, it is believed that Nitroxoline inhibits bacterial DNA synthesis by binding to the DNA molecule, thereby preventing replication. Nitroxoline also disrupts bacterial cell membrane integrity, leading to cell death.
Biochemical and Physiological Effects:
Nitroxoline has been found to have low toxicity and is well-tolerated in humans. It is rapidly absorbed and distributed in the body, with peak plasma concentrations achieved within 2 hours of ingestion. Nitroxoline is excreted mainly through the urine and has a half-life of approximately 2 hours.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Nitroxoline has several advantages for use in lab experiments. It has a broad-spectrum activity against various bacteria, making it useful for testing against multiple strains. Nitroxoline is also relatively inexpensive and readily available. However, Nitroxoline has some limitations, such as its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on Nitroxoline. One area of interest is the development of new formulations of Nitroxoline with improved solubility and bioavailability. Another area of research is the use of Nitroxoline in combination with other antibiotics to enhance its antibacterial activity. Additionally, the potential use of Nitroxoline in the treatment of viral and parasitic infections warrants further investigation.
Conclusion:
In conclusion, Nitroxoline is a synthetic compound with potent antibacterial properties that has been extensively studied for its scientific research application. Nitroxoline has a complex synthesis method and a broad-spectrum activity against various bacteria. Its mechanism of action is not fully understood, but it is believed to inhibit bacterial DNA synthesis and disrupt cell membrane integrity. Nitroxoline has low toxicity and is well-tolerated in humans. However, its low solubility in water can limit its use in certain experiments. There are several future directions for research on Nitroxoline, including the development of new formulations and the investigation of its use in the treatment of viral and parasitic infections.
Métodos De Síntesis
Nitroxoline is synthesized by the nitration of 2-methylquinoline-4-carboxylic acid, followed by chlorination and reduction. The final product is obtained as a yellow crystalline powder. The synthesis of Nitroxoline is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
Nitroxoline has been extensively studied for its antibacterial properties. It has been found to be effective against a wide range of gram-positive and gram-negative bacteria. Nitroxoline has also been studied for its antifungal, antiviral, and antiparasitic properties. Due to its broad-spectrum activity, Nitroxoline has been used in the treatment of various bacterial infections, such as urinary tract infections, respiratory tract infections, and skin infections.
Propiedades
IUPAC Name |
4-chloro-2-methyl-5-nitroquinolin-6-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O3/c1-5-4-6(11)9-7(12-5)2-3-8(14)10(9)13(15)16/h2-4,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQONWPXSCSKAJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=N1)C=CC(=C2[N+](=O)[O-])O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methyl-5-nitroquinolin-6-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


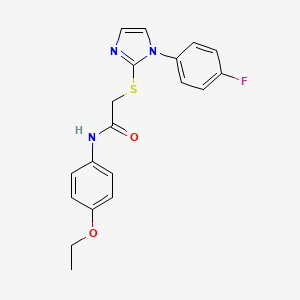


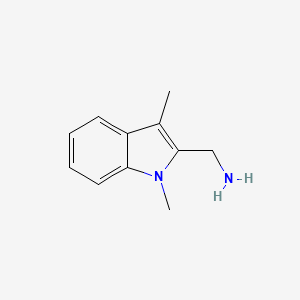

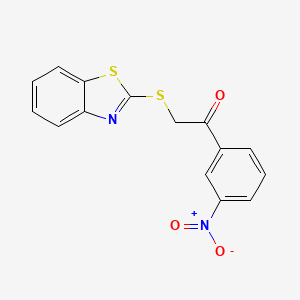
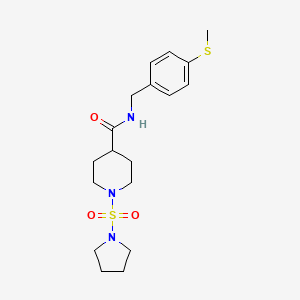
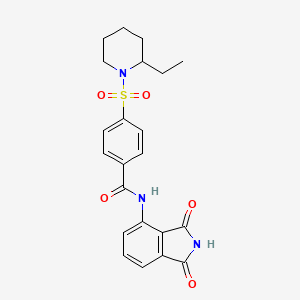
![[4-(1,3-Benzothiazol-2-ylmethyl)piperazin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2757098.png)
![N-(4-ethylphenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2757099.png)
![N-(2-ethoxyphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2757100.png)
